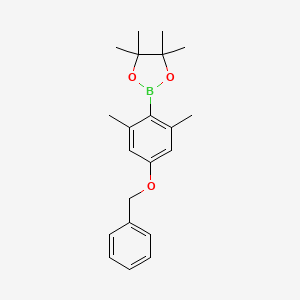
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable intermediate in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form various hydrocarbon derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzylic alcohols, ketones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-(Benzyloxy)phenylboronic acid
- 2,6-Dimethylphenylboronic acid
Uniqueness
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy and dimethylphenyl groups, which provide specific steric and electronic properties that enhance its reactivity in cross-coupling reactions compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C21H27BO3 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-(2,6-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(23-14-17-10-8-7-9-11-17)13-16(2)19(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 |
Clave InChI |
OJXBYIHULATLRP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



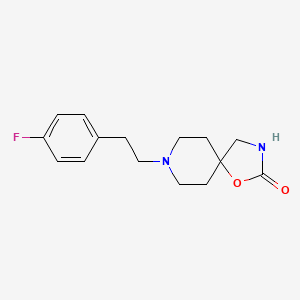
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
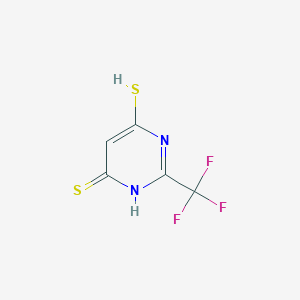
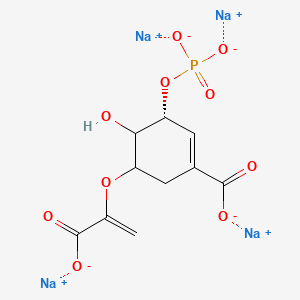
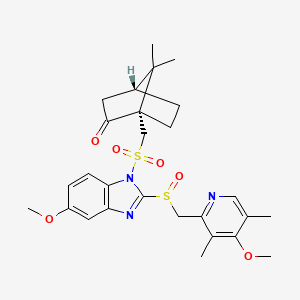
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
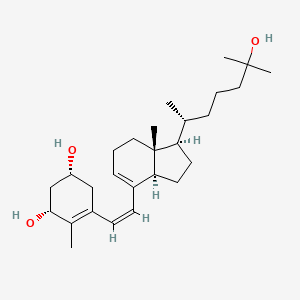

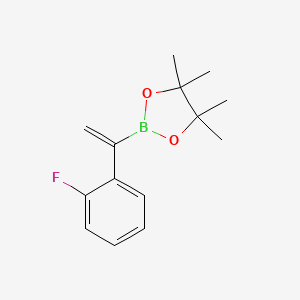
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
